
Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is a chemical compound with the molecular formula C17H22N2O5. It is also known by other names such as 4-Oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoic Acid Ethyl Ester .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a molecular weight of 334.372. It has a melting point of 41.0 45.0 °C and a boiling point of 178 °C/11 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Chemical Structure Analysis
The complex molecular structure of compounds similar to ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate has been extensively studied, revealing their intricate hydrogen bonding and molecular interactions. For instance, a study on Dabigatran etexilate tetrahydrate highlighted the significance of intramolecular N—H⋯O hydrogen bonds and the role of water molecules in forming O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, which are crucial for understanding the structural dynamics and stability of such compounds (Hong-qiang Liu et al., 2012).
Superoxide Dismutase Mimicry
Research on low molecular weight compounds, including oxazolidine derivatives, has demonstrated their potential in mimicking superoxide dismutase (SOD) activity. This capability suggests their application in therapeutic contexts, particularly in combating oxidative stress-related diseases. A study presented 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) as a potent SOD mimic, highlighting the role of such compounds in oxidative stress modulation (A. Samuni et al., 1988).
Enzymatic Activity Enhancement
Compounds structurally related to this compound have been explored for their potential to enhance enzymatic reactions. For example, derivatives of pyrazolopyrimidinyl keto-esters have shown a significant effect on increasing the reactivity of cellobiase, suggesting their utility in biocatalysis and enzymatic process optimization (Mohamed Abd & Gawaad Awas, 2008).
Polymorphism and Drug Development
The study of polymorphic forms of related ethyl ester compounds is crucial in drug development, particularly for understanding their physical and chemical properties under different conditions. Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms, offering insights into the stability, solubility, and bioavailability of pharmaceutical compounds (F. Vogt et al., 2013).
Synthesis Techniques
Innovative synthesis techniques for oxazolidinone derivatives, including palladium-catalyzed aminocyclization, demonstrate the versatility and efficiency of creating complex organic compounds. These methods not only expand the toolkit for chemical synthesis but also open new avenues for developing therapeutically valuable compounds (M. Kimura et al., 1997).
Propiedades
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-3-23-16(21)9-8-15(20)18-10-14-11-19(17(22)24-14)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYALGFNQAKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


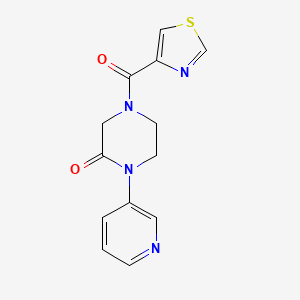
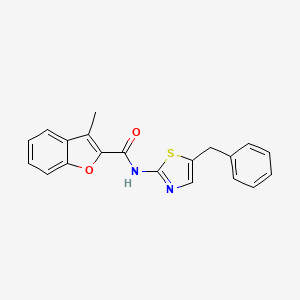
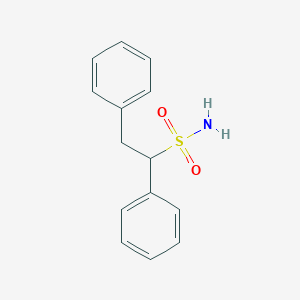
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)
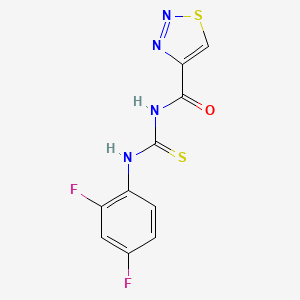

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)
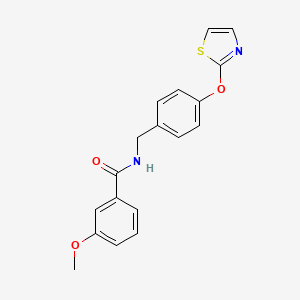
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
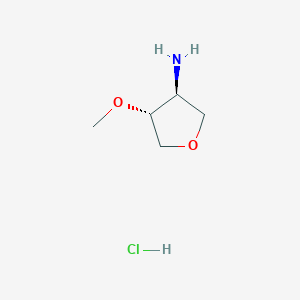
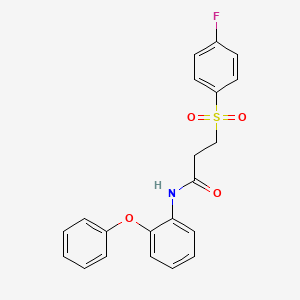
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
